molecular formula C19H20N6OS B2766698 (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone CAS No. 1251575-07-1

(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Cat. No.: B2766698
CAS No.: 1251575-07-1
M. Wt: 380.47
InChI Key: FVOWNHXJEFOXFT-UHFFFAOYSA-N
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Description

The compound “(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound is part of a larger class of compounds known as 2,4,5-trisubstituted thiazoles . The exact molecular structure analysis for this specific compound is not detailed in the available resources.

Scientific Research Applications

Antimicrobial Applications

Research shows that derivatives of the compound have been synthesized for evaluating antimicrobial efficacy. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives using acid chlorides and various piperazines to produce compounds that exhibited variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Landage, Thube, and Karale (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, which were scanned for their antibacterial activities, demonstrating the potential of such compounds in antimicrobial research (Landage, Thube, & Karale, 2019).

Anticancer Applications

Further, derivatives of this compound have shown promise in anticancer studies. Bakr and Mehany (2016) reported on the synthesis of a derivative that exhibited cytotoxic activity against breast, colon, and liver cancer cell lines, suggesting potential use in cancer treatment (Bakr & Mehany, 2016).

Analgesic Activity

Gein, Prudnikova, Kurbatova, and Rudakova (2021) investigated the analgesic activity and acute toxicity of dihydrotetrazolo[1,5-a]pyrimidine derivatives, indicating the utility of such compounds in pain management (Gein, Prudnikova, Kurbatova, & Rudakova, 2021).

Neuropharmacological Applications

In neuropharmacology, arylisoxazole‐phenylpiperazine derivatives, related to the core structure of interest, were synthesized and evaluated as acetylcholinesterase inhibitors, offering insights into potential treatments for neurodegenerative diseases (Saeedi et al., 2019).

Future Directions

The future directions for the study and application of this compound could involve further development and testing of its anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies suggest their potential for further development .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c26-17(16-14-27-19(22-16)23-18-20-7-4-8-21-18)25-11-9-24(10-12-25)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOWNHXJEFOXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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